5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole
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Overview
Description
5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with an ethynyl group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated thiazole in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased stability and reactivity.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a thiazole ring.
2-(Trifluoromethyl)-1,3-thiazole: Lacks the ethynyl group.
5-Ethynyl-1,3-thiazole: Lacks the trifluoromethyl group.
Uniqueness
5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole is unique due to the combination of the ethynyl and trifluoromethyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H2F3NS |
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Molecular Weight |
177.15 g/mol |
IUPAC Name |
5-ethynyl-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H2F3NS/c1-2-4-3-10-5(11-4)6(7,8)9/h1,3H |
InChI Key |
YPQGMEAUSIQPEX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(S1)C(F)(F)F |
Origin of Product |
United States |
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